Microcystin-LR

Übersicht

Beschreibung

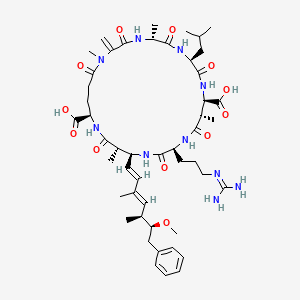

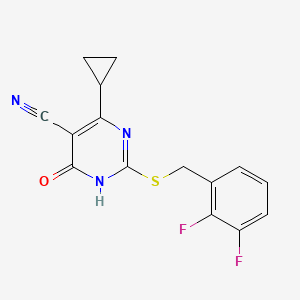

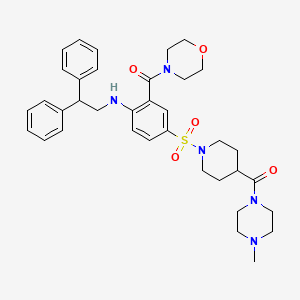

Microcystin-LR (MC-LR) is a toxin produced by cyanobacteria . It is the most toxic of the microcystins . The seven amino acids involved in the structure of a microcystin include a unique β-amino acid (ADDA). It contains alanine (D-ala), D-β-methyl-isoaspartate (D-β-Me-isoAsp), and glutamic acid (D-glu). Furthermore, microcystins contain two variable residues, which make the differentiation between variants of microcystins. These two variable elements are always standard L-amino acids. In microcystin-LR these are leucine and arginine .

Synthesis Analysis

In Microcystis aeruginosa, microcystin-LR is synthesized by proteins encoded by a 55 kb microcystin-gene cluster (mcy) that contains 6 large (over 3 kb) genes that encode proteins with polyketide synthase activity, nonribosomal peptide synthase activity (mcyA-E and G) and 4 smaller genes (mcyF and H-J) .Molecular Structure Analysis

Microcystins are cyclic heptapeptides . The molecular structure of microcystin-LR can be seen with the variable amino acids leucine and arginine .Physical And Chemical Properties Analysis

The unique cyclic structure of MC-LR protects it from oxidation, heat, and hydrolysis, enhancing its stability in the environment and its resistance to biodegradation .Wissenschaftliche Forschungsanwendungen

1. Detection of MC-LR in Natural Lake Water Samples

- Application Summary: MC-LR is widely distributed in natural lakes and could strongly inhibit protein phosphatase activity; it is also a potent liver tumor promoter. Over the last two decades, tremendous efforts have been devoted to enhance the detection of MC-LR in water samples .

- Methods of Application: The study introduces 5-AF and 6-AF as small-molecule fluorescent probes suitable for MC-LR detection in the cells and water samples based on fluorescence signal changes . MC-LR in lake water samples was crudely purified, and then 5-AF was added to measure its fluorescence peak .

- Results: The fluorescence intensity of 5-AF is significantly enhanced with increasing MC-LR concentration. This enhancement trend is stable and could be mathematically modeled .

2. Removal of MC-LR from Contaminated Water

- Application Summary: Cyanobacterial algal hepatotoxins, called microcystins (MCs), are a global health concern, necessitating research on effective removal methods from contaminated water bodies .

- Methods of Application: In this study, non-fluorine MIL-100 (Fe) was synthesized using an environmentally friendly room-temperature method and utilized it as an adsorbent to effectively remove MC-LR .

- Results: Results revealed rapid MC-LR adsorption, achieving 93% removal in just 5 min, with the pseudo-second-order kinetic model indicating chemisorption as the primary mechanism .

3. Cytotoxicity Studies

- Application Summary: MC-LR is a toxin produced by cyanobacteria, which is widely distributed in eutrophic water bodies and has multi-organ toxicity . Cytotoxicity studies have mostly elucidated the effects of MC-LR on intracellular-related factors, proteins, and DNA at the molecular level .

- Methods of Application: The study collected and summarized research on the cytotoxicity of MC-LR in recent years . It was found that MC-LR can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage .

- Results: The cytotoxic effects were related to the damage of various ultrastructure and functions such as cell membranes and mitochondria . MC-LR can disrupt cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .

4. Impact on Liver Function

- Application Summary: MC-LR has been found to have a significant impact on liver function .

- Methods of Application: The study involved histopathological analysis of deceased mice .

- Results: The analysis found signs of marked perisinusoidal hemorrhaging and liver necrosis .

5. Combined Toxic Effects of MC-LR and Other Environmental Pollutants

- Application Summary: The combined toxic effects of MC-LR and other environmental pollutants have been investigated . This is important because in real-world scenarios, organisms are often exposed to a mixture of toxins, not just one.

- Methods of Application: The study collected and summarized research on the combined toxic effects of MC-LR and other environmental pollutants .

- Results: The results of this study reveal that these unique fluorescent probes may be applied to construct near-infrared fluorescent probes that could detect MC-LR levels in vivo .

6. Impact on Cytokeratins in Liver Cells

- Application Summary: MC-LR has been found to have a significant impact on cytokeratins in liver cells .

- Methods of Application: The study involved analysis of the impact of MC-LR on cytokeratins in rat hepatocytes .

- Results: The treatment with MC-LR in rat hepatocytes has been proven to induce the hyper-phosphorylation of cytokeratins 8 and 18 by inhibiting the PP2A activity in cells .

Safety And Hazards

Zukünftige Richtungen

Intensive monitoring should still be carried out in some high-concentration watersheds during the summer to ensure the safety of public drinking water . Additional studies are needed to understand the specific health impacts associated with the consumption of microcystin-contaminated agricultural plants .

Eigenschaften

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCGGRZINLQBL-GWRQVWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031654 | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 g/ cu cm | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ... | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Microcystin-LR | |

Color/Form |

Solid, clear film, White solid | |

CAS RN |

101043-37-2 | |

| Record name | Microcystin-LR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101043372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN-LR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ8332842Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)

![(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1677062.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)